molecular formula C8H14O6 B094068 Diisopropyl peroxydicarbonate CAS No. 105-64-6

Diisopropyl peroxydicarbonate

Cat. No. B094068
Key on ui cas rn: 105-64-6
M. Wt: 206.19 g/mol
InChI Key: BWJUFXUULUEGMA-UHFFFAOYSA-N
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Patent
US03950375

Procedure details

Following the Example II procedure, IPP is prepared at the rate of 50 pph in an average assay of greater than 98% from 85 pph of isopropyl chloroformate, 28.5 pph of 50% H2O2, 160 pph of 20% NaOH and 50 pph of saturated NaCl solution.
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH:5]([CH3:7])[CH3:6])=[O:3].[OH:8][OH:9].[OH-:10].[Na+].[Na+].[Cl-]>>[CH:5]([O:4][C:2]([O:8][O:9][C:2]([O:4][CH:5]([CH3:7])[CH3:6])=[O:10])=[O:3])([CH3:7])[CH3:6] |f:2.3,4.5|

Inputs

Step One
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)OC(=O)OOC(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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